Tfllrnpndk-NH2

PAR-1 signaling biased agonism G protein coupling

TFLLRNPNDK-NH2 (CAS 145229-90-9; sequence Thr-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-NH₂; molecular weight 1216.4 Da) is a synthetic decapeptide that functions as a selective, reversible agonist of protease-activated receptor-1 (PAR-1). This peptide mimics the tethered ligand sequence unmasked by thrombin proteolysis, activating PAR-1 independently of enzymatic cleavage.

Molecular Formula C54H89N17O15
Molecular Weight 1216.4 g/mol
Cat. No. B12379800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTfllrnpndk-NH2
Molecular FormulaC54H89N17O15
Molecular Weight1216.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)N
InChIInChI=1S/C54H89N17O15/c1-27(2)21-33(65-47(80)34(22-28(3)4)66-48(81)35(23-30-13-7-6-8-14-30)69-52(85)43(58)29(5)72)46(79)64-32(16-11-19-62-54(60)61)45(78)70-38(25-41(57)74)53(86)71-20-12-17-39(71)51(84)68-36(24-40(56)73)49(82)67-37(26-42(75)76)50(83)63-31(44(59)77)15-9-10-18-55/h6-8,13-14,27-29,31-39,43,72H,9-12,15-26,55,58H2,1-5H3,(H2,56,73)(H2,57,74)(H2,59,77)(H,63,83)(H,64,79)(H,65,80)(H,66,81)(H,67,82)(H,68,84)(H,69,85)(H,70,78)(H,75,76)(H4,60,61,62)/t29-,31+,32+,33+,34+,35+,36+,37+,38+,39+,43+/m1/s1
InChIKeyLXVOHJJEXDIUJI-IYCJTNEYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TFLLRNPNDK-NH2: Key Characteristics for Scientific Procurement and Experimental Design


TFLLRNPNDK-NH2 (CAS 145229-90-9; sequence Thr-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-NH₂; molecular weight 1216.4 Da) is a synthetic decapeptide that functions as a selective, reversible agonist of protease-activated receptor-1 (PAR-1) [1]. This peptide mimics the tethered ligand sequence unmasked by thrombin proteolysis, activating PAR-1 independently of enzymatic cleavage [2]. Unlike its shorter analog TFLLR-NH₂ (EC₅₀ 1.9 μM for PAR-1), TFLLRNPNDK-NH₂ represents the full-length PAR-1 activating sequence and exhibits distinct signaling bias and receptor selectivity profiles .

Why PAR-1 Agonist Peptides Cannot Be Interchanged Without Experimental Validation


PAR-1 agonist peptides vary substantially in their receptor selectivity, signaling bias, and in vivo potency. For instance, SFLLRN (TRAP-6) activates both PAR-1 and PAR-2 [1], while TFLLR-NH₂ is PAR-1-selective but lacks the C-terminal extension that modulates signaling bias [2]. TFLLRNPNDK-NH₂ demonstrates unique functional properties—including biased coupling to Gq over G12/13 proteins [3] and differential effects on tumor cell migration [4]—that distinguish it from shorter PAR-1 agonists. Selecting the wrong agonist can confound interpretation of PAR-1-specific effects in inflammation, vascular biology, and cancer models.

Quantitative Comparative Evidence for TFLLRNPNDK-NH₂ Versus Closest Analogs


Biased Agonism: TFLLRNPNDK-NH₂ Preferentially Couples PAR-1 to Gq Rather Than G12/13

TFLLRNPNDK-NH₂ activates PAR-1 with a signaling bias favoring Gq protein coupling over G12/13 coupling, in contrast to thrombin which preferentially engages G12/13 [1]. This bias was demonstrated in endothelial cells where TFLLRNPNDK-NH₂ induced strong and immediate phosphorylation of ERK (downstream of Gq), but did not result in phosphorylation of Akt at Ser473 or GSK3β at Ser9 [2]. This signaling profile is distinct from both thrombin and the alternative PAR-1 agonist SFLLRN.

PAR-1 signaling biased agonism G protein coupling

Receptor Selectivity: TFLLRNPNDK-NH₂ Confirmed as PAR-1-Selective Agonist In Vivo

In PAR-1(-/-) knockout mice, the hypotensive and bradycardic responses to TFLLRNPNDK-NH₂ (1 μmol/kg, i.v.) were completely absent, confirming its strict dependence on PAR-1 for its in vivo cardiovascular effects [1]. In contrast, SFLLRN (a nonselective peptide) still induced hypotension in PAR-1(-/-) mice, indicating activity at other PARs (e.g., PAR-2) [1]. This validates TFLLRNPNDK-NH₂ as a clean tool for PAR-1-specific studies.

PAR-1 selectivity in vivo pharmacology knockout validation

In Vivo Hemodynamic Potency: TFLLRNPNDK-NH₂ Is Less Potent Than SLIGRL but Induces Distinct Response Profile

In anesthetized mice, intravenous TFLLRNPNDK-NH₂ dose-dependently decreased mean arterial pressure (MAP), but with lower potency than both SLIGRL (PAR-2 agonist) and SFLLRN (PAR-1/2 agonist) [1]. The rank order of potency was SLIGRL >> SFLLRN >> TFLLRNPNDK-NH₂ [1]. However, TFLLRNPNDK-NH₂ uniquely caused a rapid return toward baseline followed by sustained moderate hypotension and, after L-NAME pretreatment, a rebound hypertension—a profile not shared by SLIGRL [1].

hemodynamics in vivo potency mean arterial pressure

Endothelial Permeability: TFLLRNPNDK-NH₂ (5 μM) Recapitulates Thrombin's Permeability-Increasing Effect

In isolated perfused mouse lungs, TFLLRNPNDK-NH₂ (5 μM) increased the capillary filtration coefficient (Kf,c) by approximately 1.5-fold and the albumin permeability-surface area product (PS) by approximately 7-fold—effects quantitatively similar to those induced by α-thrombin (100 nM) [1]. A scrambled control peptide (FTLLRNPNDK-NH₂) at 5 μM was completely ineffective, confirming sequence specificity [1]. In TRPC4 knockout mice, the permeability increase was reduced to a factor of 1.4 compared to 2.8 in wild-type, demonstrating pathway-specific modulation [2].

vascular permeability endothelial barrier PAR-1 function

Tumor Cell Migration: TFLLRNPNDK-NH₂ Alone Fails to Stimulate Migration Unlike Thrombin

In human melanoma cells, TFLLRNPNDK-NH₂ (as a single agent) did not stimulate chemokinesis, whereas thrombin robustly enhanced migration [1]. Strikingly, the combination of TFLLRNPNDK-NH₂ and the PAR-2 agonist SLIGRL fully mimicked the thrombin effect on migration, while SLIGRL alone had no effect [1]. This demonstrates that PAR-1 activation alone is insufficient for thrombin-induced tumor cell motility and reveals a functional cooperativity between PAR-1 and PAR-2.

cancer metastasis cell motility PAR-1 vs. PAR-2

Calcium Signaling: TFLLRNPNDK-NH₂-Induced Ca2+ Transient Is PAR-1-Dependent and Blocked by SCH79797

In human coronary artery smooth muscle cells (hCASMC), TFLLRNPNDK-NH₂ produced transient increases in cytosolic free Ca2+ concentration ([Ca2+]i) that were effectively inhibited by the PAR-1-selective antagonist SCH79797 [1]. In contrast, Ca2+ transients induced by the PAR-2-selective agonist SLIGKV-NH₂ were not inhibited by SCH79797 [1]. This confirms that TFLLRNPNDK-NH₂ acts specifically through PAR-1 to mobilize intracellular calcium.

calcium signaling PAR-1 antagonist receptor specificity

Recommended Research Applications for TFLLRNPNDK-NH₂ Based on Differential Evidence


Dissecting PAR-1-Specific Gq-Mediated Signaling Pathways

Use TFLLRNPNDK-NH₂ to activate PAR-1 with preferential Gq coupling (ERK phosphorylation) while avoiding the G12/13-dependent RhoA activation and permeability increase associated with thrombin [1]. This is particularly valuable in endothelial cell studies where biased signaling outcomes must be distinguished.

In Vivo Cardiovascular Pharmacology Requiring PAR-1-Specific Agonism

Employ TFLLRNPNDK-NH₂ in mouse models (1 μmol/kg, i.v.) to induce PAR-1-dependent hypotension and bradycardia without confounding PAR-2 activation [2]. The L-NAME-sensitive rebound hypertension provides a unique readout for PAR-1-mediated vasoconstriction [3].

Pulmonary Microvascular Permeability Studies Without Coagulation Cascade Activation

Apply TFLLRNPNDK-NH₂ (5–10 μM) in isolated perfused lung or endothelial monolayer models to recapitulate thrombin's permeability-increasing effects on PAR-1 without triggering coagulation or activating other PARs [4]. The scrambled control peptide FTLLRNPNDK-NH₂ serves as an ideal negative control [4].

Investigating PAR-1/PAR-2 Cooperativity in Tumor Metastasis Models

Use TFLLRNPNDK-NH₂ alone to confirm that PAR-1 activation is insufficient for tumor cell migration, and in combination with PAR-2 agonists (e.g., SLIGRL) to fully recapitulate thrombin's pro-migratory effects [5]. This approach enables dissection of the cooperative signaling required for metastasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tfllrnpndk-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.